2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an oxadiazole ring, a phenoxy group, and an acetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group. Finally, the acetamide moiety is formed by reacting the intermediate with an acylating agent such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: It may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenoxy group may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetamide derivatives and oxadiazole-containing molecules. Examples are:
- N-(2-methoxyphenyl)acetamide
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone .
Uniqueness
What sets 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-16-10-12-18(13-11-16)25-22(28)15-30-19-7-5-6-17(14-19)23-26-24(31-27-23)20-8-3-4-9-21(20)29-2/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
GNJOQGXOWDLQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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